molecular formula C20H20FN3OS B2738296 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea CAS No. 887897-62-3

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea

Cat. No.: B2738296
CAS No.: 887897-62-3
M. Wt: 369.46
InChI Key: MQLPKKBUPNOZIF-UHFFFAOYSA-N
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Description

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound features a quinoline moiety, which is known for its diverse biological activities, and a fluorophenyl group, which often enhances the pharmacological properties of molecules. The presence of the thiourea group is significant for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea typically involves multiple steps:

    Synthesis of the Quinoline Derivative: The starting material, 7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde, can be synthesized through a Friedländer reaction, which involves the condensation of 2-aminoacetophenone with an appropriate aldehyde under acidic conditions.

    Formation of the Ethyl Derivative: The quinoline derivative is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethyl-substituted quinoline.

    Thiourea Formation: The final step involves the reaction of the ethyl-substituted quinoline with 2-fluorophenyl isothiocyanate in an organic solvent like dichloromethane, under reflux conditions, to yield the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.

    Pathways Involved: Inhibition of enzyme activity leading to disruption of DNA synthesis and cell division, ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylthiourea: Lacks the fluorine atom, which may result in different pharmacological properties.

    1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-fluorophenyl)thiourea: Similar structure but with the fluorine atom in a different position, potentially altering its biological activity.

Uniqueness

The presence of the 2-fluorophenyl group in 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea is unique and may enhance its binding affinity to molecular targets, improving its efficacy as a therapeutic agent.

This compound’s unique structure and potential biological activities make it a valuable subject for further research in various scientific fields.

Properties

IUPAC Name

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-12-7-8-14-11-15(19(25)24-18(14)13(12)2)9-10-22-20(26)23-17-6-4-3-5-16(17)21/h3-8,11H,9-10H2,1-2H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPKKBUPNOZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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